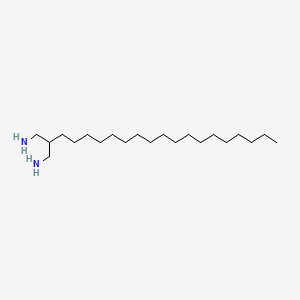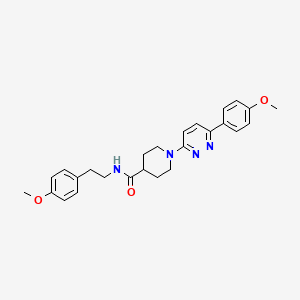
1-Ethenyl-2-nitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-1-vinylnaphthalene is an organic compound that belongs to the class of nitro compounds and vinylnaphthalenes It is characterized by the presence of a nitro group (-NO2) and a vinyl group (-CH=CH2) attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-1-vinylnaphthalene typically involves the nitration of 1-vinylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the naphthalene ring.
Industrial Production Methods
Industrial production of 2-Nitro-1-vinylnaphthalene may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-1-vinylnaphthalene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2-amino-1-vinylnaphthalene.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Nitro-1-vinylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitroaromatic compounds with biological molecules.
Medicine: Research into the potential therapeutic applications of nitroaromatic compounds includes their use as antimicrobial agents or in cancer treatment.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Nitro-1-vinylnaphthalene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including antimicrobial activity or cytotoxicity. The vinyl group can also participate in polymerization reactions, leading to the formation of polymeric materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Nitro-2-vinylnaphthalene: Similar structure but with different positioning of the nitro and vinyl groups.
2-Nitronaphthalene: Lacks the vinyl group, making it less reactive in certain types of reactions.
1-Vinylnaphthalene: Lacks the nitro group, affecting its chemical reactivity and applications.
Uniqueness
2-Nitro-1-vinylnaphthalene is unique due to the presence of both the nitro and vinyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H9NO2 |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
1-ethenyl-2-nitronaphthalene |
InChI |
InChI=1S/C12H9NO2/c1-2-10-11-6-4-3-5-9(11)7-8-12(10)13(14)15/h2-8H,1H2 |
InChI-Schlüssel |
WWIMJVWYAZKZJU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B14128400.png)
![2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione](/img/structure/B14128401.png)



![7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one](/img/structure/B14128415.png)
![2-[(3-methoxyphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14128423.png)




